molecular formula C24H21BrN2O4 B2873100 N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide CAS No. 302821-44-9

N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No. B2873100
CAS RN: 302821-44-9
M. Wt: 481.346
InChI Key: MOSHGNDZWMFIQR-LTGZKZEYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). The presence of the furan ring and the morpholine ring suggests that this compound could have interesting biological activities. Furan derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Morpholine derivatives also exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate furan and morpholine derivatives. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a morpholine ring. These functional groups could potentially engage in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar benzene ring could impact the compound’s solubility and reactivity .

Scientific Research Applications

Structural and Chemical Properties

Research on related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, sheds light on structural characteristics, including crystallization in specific space groups and the inclination between furan and benzene rings, which might influence the chemical reactivity and potential biological activity of similar compounds like N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide (Galešić & Vlahov, 1990).

Biological Applications and Potential Activities

  • Antifungal Activities : Derivatives like N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes have been explored for antifungal properties against major plant pathogens, highlighting the potential utility of structurally similar compounds in addressing plant diseases (Zhou Weiqun et al., 2005).

  • Antibacterial and Antifungal Properties : Synthesis and evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives for their antibacterial and antifungal activities signify the chemical versatility and potential biological applications of compounds within this class (Loganathan Velupillai et al., 2015).

  • Antiplasmodial Activities : Research on N-acylated furazan-3-amine derivatives, showing activity against different strains of Plasmodium falciparum, indicates the potential of structurally related benzamides in malaria treatment and provides insights into structure–activity relationships (Theresa Hermann et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many furan derivatives exert their biological effects through interaction with cellular proteins or enzymes .

Future Directions

Future research could involve the synthesis and testing of this compound to determine its biological activities. Additionally, modifications to the molecular structure could be explored to enhance its activity or alter its properties .

properties

IUPAC Name

N-[(E)-1-[5-(4-bromophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O4/c25-19-8-6-17(7-9-19)22-11-10-20(31-22)16-21(24(29)27-12-14-30-15-13-27)26-23(28)18-4-2-1-3-5-18/h1-11,16H,12-15H2,(H,26,28)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHGNDZWMFIQR-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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